4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate

Physical organic chemistry Cross-coupling Leaving group ability

4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate (CAS 1255206-73-5), also referred to as 4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl triflate, is a bifunctional aryl triflate building block combining a dihydroisobenzofuranone (phthalide) core with a highly activated trifluoromethanesulfonate ester leaving group. With a molecular formula of C₁₀H₇F₃O₅S and molecular weight of 296.22 g/mol, this compound features an ortho-methyl substituent adjacent to the triflate moiety on the isobenzofuranone aromatic ring.

Molecular Formula C10H7F3O5S
Molecular Weight 296.22
CAS No. 1255206-73-5
Cat. No. B3046526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate
CAS1255206-73-5
Molecular FormulaC10H7F3O5S
Molecular Weight296.22
Structural Identifiers
SMILESCC1=C(C=CC2=C1COC2=O)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C10H7F3O5S/c1-5-7-4-17-9(14)6(7)2-3-8(5)18-19(15,16)10(11,12)13/h2-3H,4H2,1H3
InChIKeyVEUQZWVGMYVTMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate (CAS 1255206-73-5): A Specialized Aryl Triflate Intermediate for Cross-Coupling-Intensive Medicinal Chemistry Programs


4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate (CAS 1255206-73-5), also referred to as 4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl triflate, is a bifunctional aryl triflate building block combining a dihydroisobenzofuranone (phthalide) core with a highly activated trifluoromethanesulfonate ester leaving group. With a molecular formula of C₁₀H₇F₃O₅S and molecular weight of 296.22 g/mol, this compound features an ortho-methyl substituent adjacent to the triflate moiety on the isobenzofuranone aromatic ring [1]. The triflate group confers electrophilic reactivity suitable for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Heck, Negishi), while the lactone ring provides a handle for further synthetic elaboration. The compound is cataloged in PubChem (CID 86647292) and bears MDL number MFCD26793923 [1]. Its primary documented role is as a key synthetic intermediate in the preparation of pharmaceutically relevant molecules, most notably the renal outer medullary potassium channel (ROMK) inhibitor MK-8153 and Factor XIa inhibitor candidates [2][3].

Why 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate Cannot Be Replaced by Its Chloride, Bromide, Tosylate, or Phenol Analog in Cross-Coupling Workflows


Simple substitution of the triflate group on 4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate with a halide or alternative sulfonate ester is not a neutral exchange. The triflate leaving group exhibits a Hammett σp value of +0.47, substantially exceeding those of the corresponding mesylate (+0.33) and tosylate (+0.29) [1]. This translates into an electron-withdrawing power that accelerates the oxidative addition step with Pd(0) catalysts—positioning the aryl triflate at reactivity parity with aryl bromide (Ar–OTf ∼ Ar–Br) and well above aryl chloride [2]. Furthermore, the conjugate acid of the triflate anion, triflic acid (TfOH), has a pKa of approximately −13, compared to −6.5 for p-toluenesulfonic acid and −9 for methanesulfonic acid, establishing triflate as a superior leaving group in nucleophilic aromatic substitution and cross-coupling manifolds [3]. Conversely, the free phenol precursor (4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-ol) is entirely inert toward oxidative addition and cannot participate directly in Pd-catalyzed C–C or C–N bond formation. The aryl chloride or bromide analogs, while potentially competent in cross-coupling, are not commercially offered for this scaffold, forcing users into custom halogenation of the phenol precursor—a step that introduces regioselectivity challenges and additional synthetic burden. The quantitative evidence below substantiates why the triflate derivative represents a deliberate, performance-driven choice rather than an arbitrary member of a compound class.

Quantitative Differentiation Evidence for 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate Against Its Closest Analogs


Leaving Group Electronic Character: Hammett σp Values Establish Triflate as the Strongest Electron-Withdrawing Sulfonate Ester Among Common Leaving Groups

The Hammett σp constant quantitatively benchmarks the electron-withdrawing capacity of the leaving group attached to the aryl ring—a parameter directly correlated with the rate of oxidative addition in Pd(0)-catalyzed cross-coupling. For the sulfonate ester series, the triflate group (σp = +0.47) significantly exceeds mesylate (σp = +0.33) and tosylate (σp = +0.29) [1]. This 42% higher σp value for triflate versus tosylate reflects the powerful inductive effect of the –CF₃ group, which polarizes the Ar–O bond and facilitates insertion of the Pd(0) catalyst. In practical terms, an aryl triflate undergoes oxidative addition at rates comparable to an aryl bromide, whereas the corresponding tosylate requires substantially harsher conditions or more specialized catalyst systems to achieve comparable conversion [2].

Physical organic chemistry Cross-coupling Leaving group ability Hammett equation

Relative Reactivity in Pd-Catalyzed Suzuki–Miyaura Coupling: Triflate Positions at Parity with Aryl Bromide, Far Above Chloride

The established reactivity hierarchy for Pd-catalyzed Suzuki–Miyaura oxidative addition is Ar–I >> Ar–OTf ∼ Ar–Br >> Ar–Cl [1]. The triflate occupies the same reactivity tier as aryl bromide, meaning that 4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate can be expected to undergo cross-coupling under conditions similar to those used for aryl bromides—typically Pd(OAc)₂ or Pd(PPh₃)₄ at 60–100 °C with mild bases such as K₂CO₃ or Cs₂CO₃. Critically, this reactivity positioning also enables chemoselective manipulation: in substrates bearing both a chloride and a triflate, the chloride reacts preferentially (C–Br > C–Cl > C–OTf under certain ligand-controlled conditions), allowing sequential orthogonal couplings [1]. For this specific compound, the absence of competing halide substituents means the triflate is the sole electrophilic site, providing unambiguous reaction vectors. This reactivity tier is inaccessible to the corresponding phenol, which is completely inert toward oxidative addition, and to the tosylate/mesylate, which require nickel-based catalyst systems or more forcing conditions for efficient C–O activation [2].

Suzuki–Miyaura cross-coupling Palladium catalysis Oxidative addition Chemoselectivity

Hydrolytic Stability Profile: Aryl Triflates Tolerate Physiologically Relevant pH Ranges, Defining a Broad Operational Window Not Shared by All Activated Esters

A critical practical question for any electrophilic synthetic intermediate is its hydrolytic stability during storage, handling, and reaction workup. For aryl triflates, systematic stability profiling has been reported: at pH 3.5 and pH 7.4 at 37 °C, 99% of the aryl triflate remains intact after 2 hours, demonstrating excellent stability under acidic and neutral conditions [1]. However, at pH 9.0, the residual percentage drops to 25% after 2 hours at 37 °C, indicating susceptibility to alkaline hydrolysis. This stability profile defines a clear operational envelope: the triflate is compatible with neutral and mildly acidic reaction conditions, aqueous workup at pH < 8, and prolonged ambient storage under anhydrous conditions, but it should not be exposed to strongly basic nucleophiles or alkaline aqueous phases for extended periods. This behavior contrasts with aryl chlorides and bromides, which exhibit higher inherent hydrolytic stability across all pH ranges but lack the activated electrophilicity of the triflate, and with acyl chlorides or anhydrides, which hydrolyze rapidly even under mildly acidic conditions [2].

Chemical stability Hydrolysis pH stability Synthetic intermediate storage

Documented Pharmaceutical Intermediate Lineage: The Dihydroisobenzofuran-Triflate Motif Is Validated in Multiple Merck Clinical-Stage ROMK and Factor XIa Inhibitor Programs

The 4-methyl-1-oxo-1,3-dihydroisobenzofuran scaffold functionalized at the 5-position is a critical structural motif in at least two distinct Merck & Co. clinical development programs. In the ROMK (Kir1.1) inhibitor series, the elaborated molecule MK-8153—which incorporates the (R)-2-hydroxy-2-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)ethyl fragment—demonstrates an IC₅₀ of 5 nM against ROMK with 6,800-fold selectivity over hERG (IC₅₀ = 34 μM) [1]. A structurally related ROMK inhibitor bearing the same isobenzofuranone substructure showed an IC₅₀ of 13.4 nM against Kir1.1 (ROMK1) by whole-cell voltage clamp [2]. The triflate intermediate CAS 1255206-73-5 is the key electrophilic coupling partner used to install this dihydroisobenzofuran moiety onto advanced scaffolds via palladium-mediated cross-coupling [3]. Separately, the same dihydroisobenzofuran motif appears in Merck's Factor XIa activation inhibitor patent family (US 2022/0235033 A1), where the 5-(chloromethyl) derivative—synthesized from the corresponding triflate or closely related intermediate—serves as a building block for constructing potent anticoagulant candidates [4]. This twin-program validation from a major pharmaceutical company establishes the procurement value of this intermediate as a gateway to patent-relevant chemical space that is difficult to access through alternative building blocks.

ROMK inhibitor Diuretic Factor XIa Anticoagulant Patent-protected intermediate

Vendor Quality Specifications: Batch-Certified 97–98% Purity with Multi-Technique Analytical Characterization Enables Reproducible Cross-Coupling Performance

Commercially available supplies of 4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate are offered with defined purity specifications and analytical documentation. Bidepharm supplies the compound at 97% standard purity with batch-specific quality control including NMR, HPLC, and GC analysis reports . Fluorochem offers the compound at 98% purity with pricing structured at 100 mg (£8.00), 250 mg (£17.00), and 1 g (£67.00) scales, with real-time inventory tracking . American Elements provides comprehensive SDS documentation and certifies the product for scientific research and development use [1]. PubChem lists computed physicochemical descriptors including XLogP3 = 2.5, hydrogen bond acceptor count = 8, rotatable bond count = 2, and topological polar surface area (TPSA) = 78.05 Ų [2]. These documented quality parameters are essential for reproducible cross-coupling performance: trace phenolic impurity (from triflate hydrolysis) can act as a competing nucleophile or catalyst poison in Pd-mediated reactions, making certified purity a critical procurement criterion.

Quality control Analytical characterization Procurement specification Batch consistency

Ortho-Methyl Substitution Effect: Steric and Electronic Modulation of Triflate Reactivity Distinguishes This Compound from Generic Aryl Triflates

The presence of the ortho-methyl group (C4–CH₃) adjacent to the triflate at C5 on the isobenzofuranone ring introduces both steric and electronic perturbations not present in unsubstituted phenyl triflate. The electron-donating methyl group increases the electron density of the aromatic ring, which can modulate the rate of oxidative addition—generally slowing it relative to an electron-deficient aryl triflate but still within the competent range for Pd(0) insertion [1]. Sterically, the ortho-methyl creates a congested environment around the C–OTf bond, which can influence regioselectivity in subsequent coupling steps and potentially suppress competing β-hydride elimination pathways in Heck reactions [2]. This ortho-substitution pattern is functionally significant: it is a direct consequence of the biosynthetic or synthetic route to the dihydroisobenzofuranone core (the methyl group derives from the precursor architecture) and cannot be trivially altered without redesigning the entire synthetic sequence. The computed logP of 2.5 (XLogP3) and topological polar surface area of 78.05 Ų [3] place this intermediate in a favorable physicochemical space for further elaboration into drug-like molecules, with the ortho-methyl contributing to three-dimensionality (Fsp³ = 0.3) that may benefit downstream molecular properties.

Steric effects Electronic effects Structure–reactivity relationship Ortho-substituent

Optimal Application Scenarios for 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate in Pharmaceutical Synthesis and Chemical Biology


Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling for ROMK and Ion Channel Inhibitor Library Synthesis

This compound is the electrophilic partner of choice for constructing biaryl and heterobiaryl linkages at the 5-position of the dihydroisobenzofuranone scaffold via Pd-catalyzed Suzuki–Miyaura coupling. The triflate's reactivity parity with aryl bromide (Ar–OTf ∼ Ar–Br) enables the use of standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyst systems with (hetero)aryl boronic acids/esters at 60–100 °C, typically with K₂CO₃ or Cs₂CO₃ as base in dioxane/water mixtures [1]. The resulting coupled products retain the synthetically versatile lactone ring, which can be further elaborated to hydroxymethyl, aminoalkyl, or carboxylate derivatives. This application is directly validated by Merck's ROMK inhibitor program, where MK-8153 (ROMK IC₅₀ = 5 nM; 6,800-fold selective over hERG) demonstrates the therapeutic relevance of molecules derived from this intermediate [2]. The batch-certified purity (97–98%) ensures consistent coupling yields and minimizes purification burden from triflate hydrolysis byproducts .

Buchwald–Hartwig C–N Coupling for the Introduction of Amine Functionality at the Dihydroisobenzofuranone 5-Position

The aryl triflate serves as an effective electrophile for Pd-catalyzed C–N bond formation with primary and secondary amines under Buchwald–Hartwig conditions. Using catalyst systems such as Pd₂(dba)₃/RuPhos or Pd(OAc)₂/XPhos with NaOtBu or Cs₂CO₃ as base in toluene or dioxane at 80–110 °C, the triflate undergoes smooth amination to yield 5-aminodihydroisobenzofuranone derivatives [1]. This reactivity is critical because the alternative—direct nucleophilic aromatic substitution on the corresponding aryl halide—is not feasible on this electron-rich aromatic ring. The triflate's superior leaving group ability (pKa of conjugate acid ≈ −13) over tosylate (pKa ≈ −6.5) or mesylate (pKa ≈ −9) translates into faster reaction rates and higher conversions in C–N coupling, as supported by the Hammett σp data (triflate +0.47 vs. tosylate +0.29) [2]. This application is relevant for constructing Factor XIa inhibitors and other nitrogen-containing bioactive molecules where the dihydroisobenzofuranone serves as a privileged scaffold .

Sequential Orthogonal Coupling Strategies Exploiting Triflate Chemoselectivity in Complex Molecule Assembly

In synthetic sequences requiring the differential functionalization of multiple electrophilic sites, the chemoselectivity profile of the triflate group can be exploited. Although this specific compound (CAS 1255206-73-5) bears only the triflate as its sole electrophilic handle, the wider reactivity hierarchy (C–Br > C–Cl > C–OTf under ligand-controlled conditions) provides a framework for designing convergent syntheses where the dihydroisobenzofuran-triflate fragment is introduced at a late stage [1]. For instance, an advanced intermediate bearing both a chloride and a bromide can be sequentially coupled: first at the bromide site, then at the chloride, and finally the triflate-bearing dihydroisobenzofuranone can be introduced via the residual coupling site. This strategy is demonstrated in the ROMK inhibitor patents (EP 2925322 B1), where the (R)-2-hydroxy-2-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)ethyl fragment is installed onto spirocyclic cores through alkylation or reductive amination rather than direct cross-coupling, highlighting the versatility of the dihydroisobenzofuranone intermediate beyond its triflate reactivity [2].

Medicinal Chemistry Lead Optimization Campaigns Targeting Potassium Channels and Coagulation Factors

The dihydroisobenzofuranone scaffold accessible through this triflate intermediate is a privileged motif in ion channel and protease inhibitor drug discovery. The Merck ROMK program demonstrates that the 4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl fragment, when properly elaborated, yields orally bioavailable diuretics with improved half-life (MK-8153: projected human t₁/₂ ≈ 14 h vs. predecessor MK-7145: ≈ 5 h) and reduced peak-to-trough ratio, mitigating the excessive peak diuretic effect associated with loop diuretics like furosemide [1]. Separately, the Merck Factor XIa inhibitor patent family (US 2022/0235033 A1) exemplifies the use of the 5-substituted dihydroisobenzofuranone as a key structural element in anticoagulant drug candidates, where the lactone oxygen and carbonyl participate in critical hydrogen-bonding interactions with the target protease [2]. For medicinal chemistry teams pursuing these or related target classes, procuring this intermediate provides direct access to validated structure–activity relationship (SAR) space, reducing the synthetic burden of de novo scaffold construction and enabling rapid analog generation through parallel cross-coupling chemistry.

Quote Request

Request a Quote for 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.